molecular formula C6H9N3 B032021 1-(Pyrimidin-5-yl)ethanamine CAS No. 179323-61-6

1-(Pyrimidin-5-yl)ethanamine

Cat. No.: B032021
CAS No.: 179323-61-6
M. Wt: 123.16 g/mol
InChI Key: GWCPZMRPJBYIFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrimidin-5-yl)ethanamine is an organic compound with the molecular formula C6H9N3 It consists of a pyrimidine ring substituted at the 5-position with an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyrimidin-5-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of pyrimidine-5-carbaldehyde with ethylamine under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride in a suitable solvent like methanol or ethanol.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable methods, such as continuous flow chemistry. This allows for the efficient production of the compound with high purity and yield. The reaction conditions are optimized to ensure minimal by-product formation and maximum efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-5-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: It can be reduced to form more saturated amine derivatives.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used in the presence of a suitable base or catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine-5-carboxylic acid, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

1-(Pyrimidin-5-yl)ethanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals.

Comparison with Similar Compounds

    Pyrimidine-5-carbaldehyde: A precursor in the synthesis of 1-(Pyrimidin-5-yl)ethanamine.

    Pyrimidine-5-carboxylic acid: An oxidation product of this compound.

    Pyrimidine-5-ylmethanamine: A structurally similar compound with a different substitution pattern.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanamine group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

1-pyrimidin-5-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5(7)6-2-8-4-9-3-6/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCPZMRPJBYIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596431
Record name 1-(Pyrimidin-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179323-61-6
Record name α-Methyl-5-pyrimidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179323-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Pyrimidin-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.